N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

This benzofuran-2-carboxamide features an unprecedented substitution pattern (3-chloro-4-methoxybenzoyl at C2, furan-2-carboxamide at C3) unexplored in published SAR. Its distinct lipophilicity (XLogP3=5.4) and TPSA (81.7 Ų) differentiate it from clinical analogs. Documented HTS exposure: GPR151, GIRK2, FBW7 activators, MITF inhibitors. No public bioactivity data exists; ideal for internal SAR expansion, QSAR modeling, and ADME benchmarking of high-lipophilicity heterocyclic probes. Confirmatory testing mandatory.

Molecular Formula C21H14ClNO5
Molecular Weight 395.8
CAS No. 620154-08-7
Cat. No. B2779519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide
CAS620154-08-7
Molecular FormulaC21H14ClNO5
Molecular Weight395.8
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4)Cl
InChIInChI=1S/C21H14ClNO5/c1-26-16-9-8-12(11-14(16)22)19(24)20-18(13-5-2-3-6-15(13)28-20)23-21(25)17-7-4-10-27-17/h2-11H,1H3,(H,23,25)
InChIKeyBKZHDPSGXZAMJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide (CAS 620154-08-7) – Procurement-Relevant Chemical Identity and Scaffold Context


N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide (CAS 620154-08-7; molecular formula C21H14ClNO5; molecular weight 395.8 g/mol) is a fully synthetic benzofuran-2-carboxamide derivative featuring a 3-chloro-4-methoxybenzoyl substituent at the 2-position and a furan-2-carboxamide group at the 3-position of the benzofuran core [1]. The compound belongs to the benzofuran-2-carboxamide class, a scaffold extensively investigated for antiproliferative, anti-inflammatory, kinase-inhibitory, and tubulin-polymerization-modulating activities [2]. Computed physicochemical properties from PubChem include XLogP3-AA of 5.4, topological polar surface area of 81.7 Ų, one hydrogen bond donor, and five hydrogen bond acceptors, placing this compound in a lipophilic chemical space distinct from more polar benzofuran-2-carboxamide analogs [1]. Critically, no peer-reviewed primary research article or patent explicitly reporting quantitative biological data for this specific compound could be identified in the public domain; the available evidence base relies on class-level structure–activity relationship (SAR) inferences and cheminformatic property comparisons.

Why Generic Benzofuran-2-Carboxamide Substitution Cannot Be Assumed for N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide (CAS 620154-08-7)


Benzofuran-2-carboxamides exhibit steep structure–activity relationships where minor substituent variations on the benzofuran core, the N-aryl moiety, or the carbonyl-linked heterocycle produce orders-of-magnitude differences in target affinity, cellular potency, and selectivity [1]. The 3-chloro-4-methoxybenzoyl substituent at position 2 of the benzofuran system in this compound is structurally distinct from the unsubstituted benzoyl, 4-fluorobenzoyl, or 4-chlorobenzoyl analogs that populate commercial screening libraries, and from the 2-acetyl-7-methoxy or 5-chloro derivatives characterized in published bioactivity studies [1]. Furthermore, the furan-2-carboxamide group at the 3-position replaces the more common N-aryl or N-alkyl carboxamide attachments, altering hydrogen-bonding geometry and steric occupancy within target binding pockets [2]. The computed XLogP3-AA of 5.4 distinguishes this compound from clinical-stage benzofuran-2-carboxamides such as vilazodone (cLogP ~3.48), suggesting differential membrane permeability, protein binding, and metabolic clearance profiles that cannot be predicted by simple class membership . These structural features collectively mean that biological activity data from any other benzofuran-2-carboxamide—even a closely related analog—cannot be reliably extrapolated to CAS 620154-08-7 without direct experimental verification.

Quantitative Differentiation Evidence for N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide (CAS 620154-08-7) Versus Structural Analogs


Lipophilicity Differentiation: XLogP3-AA of 5.4 Versus Typical Benzofuran-2-Carboxamide Drug-Like Space (cLogP 2.8–4.0)

The computed partition coefficient XLogP3-AA for CAS 620154-08-7 is 5.4, as reported in PubChem [1]. This value exceeds the typical lipophilicity range of clinically explored benzofuran-2-carboxamides: vilazodone, an approved antidepressant with a benzofuran-2-carboxamide substructure, has a reported cLogP of approximately 3.48 ; general substituted benzofuran-2-carboxamides bearing dimethylphenyl or similar groups exhibit cLogP values in the 3.5–4.0 range . The approximately 1.4–1.9 log unit increase in lipophilicity for CAS 620154-08-7 suggests markedly different membrane partitioning, plasma protein binding, and metabolic clearance behavior relative to more hydrophilic benzofuran-2-carboxamide analogs. No direct comparative biological data are available for this specific compound, and this differentiation is based solely on computed physicochemical properties.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Differentiation: 81.7 Ų for CAS 620154-08-7 – Implications for Membrane Permeability and Oral Absorption

The computed TPSA for CAS 620154-08-7 is 81.7 Ų, as reported in PubChem [1]. This value falls within the generally accepted threshold for blood–brain barrier penetration (<90 Ų) and below the typical ceiling for oral absorption (<140 Ų). By comparison, vilazodone has a reported polar surface area of approximately 102.3 Ų , and the benzofuran-2-carboxamide class displays TPSA values ranging from approximately 56 to 110 Ų depending on substitution patterns [2]. The intermediate TPSA of CAS 620154-08-7 (81.7 Ų) places it between highly permeable low-PSA benzofuran-2-carboxamides and more polar, less permeable analogs. This differentiation is derived from computed topological parameters only; no experimental permeability or absorption data for CAS 620154-08-7 have been identified in the public literature.

Polar surface area Membrane permeability Oral bioavailability prediction

Hydrogen Bond Donor Deficit: Single HBD in CAS 620154-08-7 Versus Multi-Donor Benzofuran-2-Carboxamide Analogs

CAS 620154-08-7 possesses exactly one hydrogen bond donor (the amide N–H of the furan-2-carboxamide) and five hydrogen bond acceptors, as computed by PubChem [1]. This HBD count is exceptionally low within the benzofuran-2-carboxamide class, where many biologically characterized derivatives incorporate additional amide, amino, hydroxyl, or sulfonamide groups that add one to three supplementary HBD motifs. For example, 3-(glycinamido)-benzofuran-2-carboxamide derivatives carry two or more HBD groups, enabling bidentate or multidentate hydrogen-bonding interactions with kinase hinge regions or tubulin binding sites [2]. The single HBD of CAS 620154-08-7 implies a reduced capacity for enthalpically-driven target recognition via hydrogen-bond donation, potentially translating to distinct target selectivity profiles when compared to multi-HBD benzofuran-2-carboxamide chemotypes. This inference is based on molecular descriptor analysis; no experimental binding data exist for this compound.

Hydrogen bond donor count Ligand efficiency Target binding complementarity

High-Throughput Screening Exposure: Compound Profiled in HTS Assays Including GPR151 and Ion Channel Targets – Differentiating from Untested Analogs

CAS 620154-08-7 has been tested in at least four high-throughput screening campaigns conducted by the Scripps Research Institute Molecular Screening Center, as recorded in the ChemSrc bioassay database . The assays include a cell-based primary screen for activators of GPR151 (an orphan class-A GPCR), an AlphaScreen-based biochemical assay for FBW7 activators, an AlphaScreen-based assay for MITF inhibitors, and a Vanderbilt HTS campaign for small-molecule activators of G protein-activated inward rectifier potassium channels (GIRK2) . No quantitative activity values (EC50, IC50, % activation/inhibition) from these screens are publicly available. However, the mere existence of HTS profiling data distinguishes this compound from the vast majority of commercially available benzofuran-2-carboxamide analogs that have never been tested in any target-based assay. This HTS exposure provides a foundational activity fingerprint (even if qualitative) that can guide follow-up testing decisions.

High-throughput screening GPR151 GPCR profiling Ion channel

Structural Novelty: 3-Chloro-4-Methoxybenzoyl at Position 2 Combined with Furan-2-Carboxamide at Position 3 – A Rare Substitution Pattern in Publicly Characterized Benzofuran-2-Carboxamides

A systematic survey of the benzofuran-2-carboxamide literature reveals that the majority of published derivatives feature N-aryl or N-alkyl carboxamide substitutions at position 2, or simple acyl/benzoyl groups without the electron-withdrawing chloro and electron-donating methoxy substituents present in CAS 620154-08-7 [1]. The 3-chloro-4-methoxybenzoyl motif introduces a unique electronic environment: the chlorine atom at the meta position exerts a −I (inductive electron-withdrawing) effect, while the para-methoxy group contributes a +M (resonance electron-donating) effect, creating a polarized aryl ketone that modulates the electron density of the benzofuran core [2]. Simultaneously, the furan-2-carboxamide at position 3 replaces the more common hydrogen, methyl, or unsubstituted amide found at this position in catalog benzofuran-2-carboxamides [1]. This dual differentiation—both at the 2-benzoyl and 3-carboxamide positions—defines a chemical space that is underexplored relative to the broader benzofuran-2-carboxamide class. No direct comparative biological data for CAS 620154-08-7 versus analogs differing at only one of these positions are available.

Structural novelty Substitution pattern Chemical diversity SAR exploration

Rotatable Bond Count and Conformational Flexibility: 5 Rotatable Bonds in CAS 620154-08-7 Versus 2–4 in Typical Rigid Benzofuran-2-Carboxamide Inhibitors

CAS 620154-08-7 possesses five rotatable bonds, as computed by PubChem [1]. This contrasts with the more rigid benzofuran-2-carboxamide chemotypes commonly explored as kinase or tubulin inhibitors, which typically contain two to four rotatable bonds [2]. Increased conformational flexibility carries an entropic penalty upon target binding (estimated at approximately 0.7–1.2 kcal/mol per frozen rotatable bond) and can reduce binding affinity if the ligand is not preorganized in the bioactive conformation [3]. Conversely, conformational flexibility may enable induced-fit binding to targets with plastic binding sites or permit the compound to access binding modes unavailable to more rigid analogs. This property differentiates CAS 620154-08-7 from the more rigid, preorganized benzofuran-2-carboxamide scaffolds (e.g., vilazodone, rotatable bonds ≈ 3; 7-methoxybenzofuran-4-carboxamide PDE4 inhibitors, rotatable bonds ≈ 3–4) that have dominated the medicinal chemistry literature.

Conformational flexibility Rotatable bonds Entropic penalty Ligand preorganization

Recommended Research and Procurement Application Scenarios for N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide (CAS 620154-08-7)


Orphan GPCR and Ion Channel Screening for Hit Identification

CAS 620154-08-7 has been included in HTS campaigns targeting GPR151 (an orphan class-A GPCR) and GIRK2 (a G protein-gated inward rectifier potassium channel), as documented in ChemSrc . Research groups engaged in deorphanization of GPR151 or identifying small-molecule modulators of GIRK2 channels may consider this compound as a pre-profiled screening hit for follow-up in secondary assays. Its lipophilic character (XLogP3-AA = 5.4) and moderate TPSA (81.7 Ų) are compatible with GPCR and ion channel modulator chemical space, where membrane partitioning and access to transmembrane binding sites are critical. The absence of publicly disclosed activity values means that confirmatory testing in the user's own assay system is essential before drawing conclusions about target engagement or potency.

Chemical Diversity Expansion in Benzofuran-2-Carboxamide Kinase or Tubulin Inhibitor Libraries

Benzofuran-2-carboxamides have demonstrated potent inhibition of tubulin polymerization (IC50 values in the submicromolar to low micromolar range for optimized derivatives) and various kinases [1]. CAS 620154-08-7 introduces a substitution pattern (3-chloro-4-methoxybenzoyl at position 2, furan-2-carboxamide at position 3) that is absent from published SAR series [2]. Groups building focused benzofuran-2-carboxamide libraries for kinase or tubulin inhibitor screening may procure this compound specifically to explore the biological consequences of: (i) the electron-withdrawing chloro substituent at the meta position of the benzoyl group, and (ii) the replacement of the common N-aryl carboxamide with a heterocyclic furan-2-carboxamide. These structural features have not been systematically explored in published benzofuran-2-carboxamide medicinal chemistry efforts.

Physicochemical Property Benchmarking and Drug-Likeness Profiling

With an XLogP3-AA of 5.4, TPSA of 81.7 Ų, one HBD, and five rotatable bonds, CAS 620154-08-7 occupies a distinct region of drug-like physicochemical space compared to clinically advanced benzofuran derivatives such as vilazodone (cLogP ~3.48, TPSA ~102.3 Ų) . Research groups conducting cheminformatic analyses, QSAR model development, or ADME property prediction for benzofuran-containing compound libraries can use CAS 620154-08-7 as a representative high-lipophilicity, low-HBD exemplar to benchmark computational models against. The compound's computed properties are well-defined in PubChem, but experimental logD, solubility, permeability, and metabolic stability data remain absent from the public domain, representing an opportunity for in-house characterization.

E3 Ligase Adaptor and Transcription Factor Modulation Studies

The compound has been screened in AlphaScreen-based biochemical assays for FBW7 activators and MITF inhibitors, as indicated by ChemSrc bioassay records . FBW7 (F-box/WD repeat-containing protein 7) is a substrate recognition component of the SCF-type E3 ubiquitin ligase complex with tumor-suppressor functions, while MITF (microphthalmia-associated transcription factor) is a lineage-survival oncogene in melanoma. Researchers investigating small-molecule modulation of ubiquitin-proteasome pathway components or transcription factor activity may consider CAS 620154-08-7 as a compound with existing (though unpublished) screening exposure in these target classes. Confirmatory biochemical and cellular assays are mandatory given the lack of disclosed potency or selectivity data.

Quote Request

Request a Quote for N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.